
3-(2-cyclopentylethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-cyclopentylethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a cyclopentyl group attached to an ethyl chain, which is further connected to the pyrazole ring. The presence of the cyclopentyl group imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopentylethyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 2-cyclopentylethanamine, which is then reacted with appropriate reagents to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-cyclopentylethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
3-(2-cyclopentylethyl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
3-(2-cyclopentylethyl)pyrrolidine hydrochloride: Another compound with a cyclopentyl group, used in medical research.
Cyclopentanone: A cyclic ketone with similar structural features.
Uniqueness
3-(2-cyclopentylethyl)-1H-pyrazol-5-amine is unique due to its specific combination of a cyclopentyl group and a pyrazole ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
5-(2-cyclopentylethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c11-10-7-9(12-13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H3,11,12,13) |
InChIキー |
DHLRGSIEWXRIFJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCC2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


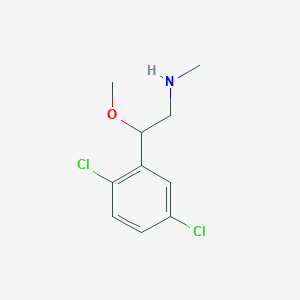
![4-[(Cyclopentylamino)sulfonyl]benzoyl chloride](/img/structure/B12110615.png)
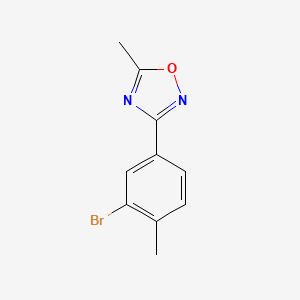

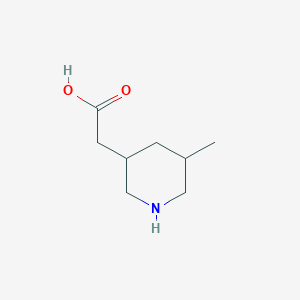
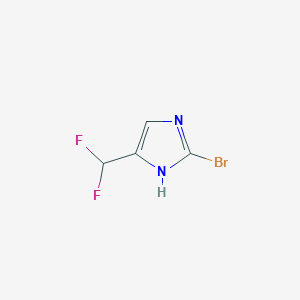
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
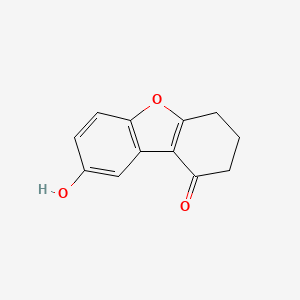
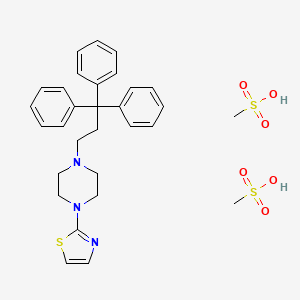

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)

